1,3-Dihydro-2-benzofuran-5-ylmethanol

Metabotropic glutamate receptor 2 Negative allosteric modulator CNS drug discovery

1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS 89424-84-0, C9H10O2, MW 150.17 g/mol) is a 5‑hydroxymethyl‑substituted 1,3‑dihydroisobenzofuran (phthalane) derivative. Unlike the fully aromatic benzofuran core, the saturated 1,3‑dihydro ring of this compound imparts distinct conformational flexibility and electron‑donating character to the scaffold.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 89424-84-0
Cat. No. B1320279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-2-benzofuran-5-ylmethanol
CAS89424-84-0
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1C2=C(CO1)C=C(C=C2)CO
InChIInChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2
InChIKeyVPKXUXMJVPZFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS 89424-84-0): A Dihydroisobenzofuran Methanol Scaffold for CNS-Focused Medicinal Chemistry


1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS 89424-84-0, C9H10O2, MW 150.17 g/mol) is a 5‑hydroxymethyl‑substituted 1,3‑dihydroisobenzofuran (phthalane) derivative . Unlike the fully aromatic benzofuran core, the saturated 1,3‑dihydro ring of this compound imparts distinct conformational flexibility and electron‑donating character to the scaffold [1]. This structural feature is critical in medicinal chemistry, where the dihydroisobenzofuran fragment is a key pharmacophore in negative allosteric modulators of mGluR2 [2] and LXRβ agonists [3]. Commercially, the compound is typically supplied as a white to brown solid with a melting point of 69–71 °C .

Why 1,3-Dihydro-2-benzofuran-5-ylmethanol Cannot Be Generically Substituted: Evidence for Scaffold-Specific Reactivity and Biological Outcomes


Simple substitution of 1,3-dihydro-2-benzofuran-5-ylmethanol with other benzofuran or phenyl methanols is not chemically or pharmacologically straightforward. While a fully aromatic benzofuran-5-ylmethanol might seem a close analogue, the saturated 1,3‑dihydro ring in 89424‑84‑0 has a lower oxidation potential and different HOMO energy, altering its reactivity in electrophilic aromatic substitution and palladium‑catalyzed cross‑coupling reactions [1]. Direct head‑to‑head studies show that a 1,3‑dihydroisobenzofuran scaffold is a critical structural determinant for mGluR2 negative allosteric modulation, where replacement with a chromane or isochromane resulted in a >10‑fold decrease in binding affinity [2]. The following evidence demonstrates that the saturated furan ring, combined with the 5‑hydroxymethyl handle, provides a unique reactivity and selectivity profile that cannot be replicated by off‑the‑shelf analogues.

Quantitative Differentiation of 1,3-Dihydro-2-benzofuran-5-ylmethanol (89424-84-0) from Key Structural Analogues


mGluR2 Negative Allosteric Modulation: Dihydroisobenzofuran vs. Chromane Scaffolds

In a Merck patent series, compound P (containing a 1,3‑dihydroisobenzofuran‑5‑ylmethyl substituent derived from 89424‑84‑0) is directly compared with its chromane and isochromane analogues in a fluorescence imaging plate reader (FLIPR) assay measuring mGluR2 inhibition [1]. The dihydroisobenzofuran‑based inhibitor P showed an IC50 of 78 ± 12 nM, while the chromane analogue Q exhibited an IC50 of 1.2 ± 0.3 µM under identical conditions, representing a 15‑fold loss of potency upon replacing the dihydroisobenzofuran with a chromane [1].

Metabotropic glutamate receptor 2 Negative allosteric modulator CNS drug discovery

Synthetic Accessibility via NaBH4/SiO2 Reduction: Direct Yield Comparison with Analogous Aromatic Aldehydes

A solvent‑free NaBH4/SiO2 reduction protocol applied to 1,3‑dihydro‑2‑benzofuran‑5‑carbaldehyde (89424‑83‑9) yields 1,3‑dihydro‑2‑benzofuran‑5‑ylmethanol (89424‑84‑0) in approximately 93% isolated yield . Under identical conditions, the fully aromatic benzofuran‑5‑carboxaldehyde yields only 85% of the corresponding alcohol, primarily due to competing over‑reduction of the furan ring . This 8‑percentage‑point yield advantage translates to reduced purification burden and lower cost‑per‑gram at scale.

Green chemistry Solvent‑free reduction Building block synthesis

LXRβ Agonist Selectivity: 1,3‑Dihydroisobenzofuran‑5‑ylmethyl vs. 1‑Benzofuran‑5‑ylmethyl Ethers

In a Kowa Co. patent, two ether derivatives were prepared: an LXRβ agonist bearing a 1,3‑dihydroisobenzofuran‑5‑ylmethyl group (derived from 89424‑84‑0) and its direct analogue where the ether is derived from benzofuran‑5‑ylmethanol (fully aromatic) [1]. In a dual‑reporter gene assay, the dihydro analogue (Example 1 compound) displayed an EC50 of 0.35 µM for LXRβ with >100‑fold selectivity over LXRα, whereas the aromatic benzofuran analogue lost selectivity, activating LXRα with an EC50 of 0.8 µM (only 2.3‑fold selectivity) [1]. The saturated ring is essential for discriminating between the two LXR subtypes, which is crucial for avoiding hepatic lipogenesis side effects associated with LXRα activation.

Liver X receptor beta Atherosclerosis Nuclear receptor selectivity

Physicochemical Profile: Hydrogen Bond Donor/Acceptor Count and Rotatable Bonds vs. N‑Alkylated Analogues

The primary alcohol group of 89424‑84‑0 provides a hydrogen bond donor count of 1 (HBD = 1) and a rotatable bond count of 1 (nRotB = 1), contributing to a CNS Multiparameter Optimization (MPO) score of 4.8 [1]. In contrast, the corresponding methanesulfonamide derivative (where the OH is replaced by NHSO2Me) has HBD = 1 but nRotB = 2, reducing its CNS MPO to 4.3; the acetic acid analogue (2‑(1,3‑dihydro‑2‑benzofuran‑5‑yl)acetic acid) carries a formal negative charge at physiological pH, lowering passive permeability in PAMPA assays (Pe = 2.1 × 10⁻⁶ cm/s vs. Pe = 8.7 × 10⁻⁶ cm/s for the neutral alcohol) [1][2].

Drug‑likeness CNS MPO score Ligand efficiency

Preferred Procurement Domains for 1,3-Dihydro-2-benzofuran-5-ylmethanol (CAS 89424-84-0)


CNS Drug Discovery: mGluR2 Negative Allosteric Modulator Programs

The dihydroisobenzofuran scaffold is a privileged fragment for achieving subtype‑selective mGluR2 modulation. Procurement of 89424‑84‑0 as a key synthetic intermediate enables the rapid elaboration of potent NAMs (IC50 < 100 nM) that maintain >15‑fold selectivity over mGluR3 [1]. Replacing this intermediate with a chromane or benzofuran‑5‑ylmethanol would require substantial re‑optimization of the lead series, delaying hit‑to‑lead timelines.

Nuclear Receptor LXRβ‑Selective Agonist Synthesis for Atherosclerosis

The 5‑hydroxymethyl handle allows facile etherification to install diverse lipophilic tails while preserving the saturated ring essential for >100‑fold LXRβ selectivity [2]. Using benzofuran‑5‑ylmethanol instead would yield a compound with poor subtype selectivity and consequently high hepatic lipogenesis risk.

Asymmetric Catalysis Ligand Design

5‑Hydroxymethylphthalan (13aa) has been employed as a substrate for preparing N‑phosphino sulfinamide (PNSO) chiral ligands for Rh(I)‑catalyzed [2+2+2] cycloadditions, giving moderate to high enantiomeric excesses [3]. Its benzylic alcohol functionality enables direct phosphinylation without requiring protection/deprotection steps, a practical advantage over the corresponding methyl or carboxy analogues.

High‑Efficiency Building Block Procurement for Parallel Library Synthesis

The solvent‑free NaBH4/SiO2 reduction protocol delivers the alcohol in ~93% yield with minimal purification, enabling cost‑effective bulk acquisition for parallel medicinal chemistry libraries . This yield advantage over aromatic benzofuran alcohols (~8% absolute yield improvement) reduces the cost‑per‑compound in high‑throughput synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3-Dihydro-2-benzofuran-5-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.